N-(5-phenyl-2-oxazolylmethyl)formamide
Description
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
N-[(5-phenyl-1,3-oxazol-2-yl)methyl]formamide |
InChI |
InChI=1S/C11H10N2O2/c14-8-12-7-11-13-6-10(15-11)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,12,14) |
InChI Key |
VUEWZYUDEDPXKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CNC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of N-(5-phenyl-2-oxazolylmethyl)formamide and Analogs
Table 2: Bioactivity Profiles
Key Observations :
- FANFT (N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) is a carcinogen distinct from this compound due to its thiazole core and nitro group, which facilitate prostaglandin-mediated metabolic activation and DNA binding .
- Styryl-formamide derivatives (e.g., (Z/E)-N-(4-hydroxystyryl)formamide) exhibit antimicrobial properties but lack the heterocyclic stability of oxazole-based compounds .
- Oxadiazole analogs demonstrate enhanced metabolic stability compared to oxazoles, making them preferred scaffolds in drug design .
Preparation Methods
Styrene Oxide and Guanidine-Based Cyclization
In this approach, styrene oxide reacts with N,N-diphenylguanidine in anhydrous ethanol under reflux conditions. The intermediate β-hydroxy-β-phenylethylguanidine undergoes spontaneous cyclization, releasing ammonia and forming 2-amino-5-phenyl-2-oxazoline. While this yields the oxazole scaffold, further functionalization is required to introduce the formamide group.
Reaction Conditions:
-
Temperature: 78°C (ethanol reflux)
-
Time: 6 hours
-
Yield: ~70–80% (after crystallization)
Optimization Insights:
-
Solvent Choice: Anhydrous ethanol minimizes side reactions.
-
Catalyst-Free: The reaction proceeds without catalysts, simplifying purification.
After oxazole ring formation, the introduction of the formamide group is achieved via formylation. Two primary methods dominate literature: direct formamide condensation and formic acid-mediated reactions .
Direct Condensation with Formamide
A Mannich-like condensation, adapted from US4922016A, employs formamide , formaldehyde , and an oxazole-containing alcohol (e.g., 5-phenyl-2-oxazolylmethanol). The reaction proceeds in a water-controlled environment to enhance yields.
Example Protocol:
-
Combine 5-phenyl-2-oxazolylmethanol (1.0 mol), formamide (1.5 mol), and paraformaldehyde (0.8 mol).
-
Add formic acid (1.0 mol) as a catalyst.
-
Heat to 90°C for 2 hours under stirring.
-
Cool to 20°C, seed crystals, and isolate via filtration.
Critical Parameters:
Formic Acid-Mediated Formylation
CN102603667B describes formylation using formic acid under mild conditions. This method is advantageous for acid-stable intermediates.
Procedure:
-
Dissolve 2-amino-5-phenyl-2-oxazoline (1.0 mol) in formic acid (3.0 mol).
-
Stir at 50°C for 4 hours.
-
Neutralize with sodium bicarbonate and extract with dichloromethane.
Integrated One-Pot Synthesis
Recent advancements combine oxazole formation and formylation in a single pot, reducing purification steps.
Sequential Cyclocondensation-Formylation
A modified approach from DE2101424A1 and CN102603667B involves:
-
Synthesize 2-amino-5-phenyl-2-oxazoline via styrene oxide and guanidine.
-
Without isolation, treat the intermediate with formic acid at 50°C.
Advantages:
-
Time Efficiency: 8–10 hours total.
-
Yield: 60–70% (over two steps).
Comparative Analysis of Methods
Mechanistic Insights
Oxazole Formation Mechanism
The reaction between styrene oxide and guanidine derivatives proceeds via nucleophilic attack by the guanidine nitrogen on the epoxide, followed by ring-opening and cyclization.
Formylation Pathways
Formamide acts as both a reactant and solvent, facilitating nucleophilic acyl substitution:
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(5-phenyl-2-oxazolylmethyl)formamide with high purity?
Answer:
The synthesis of oxazole derivatives like this compound typically involves multi-step reactions. A common approach includes:
- Step 1: Formation of the oxazole ring via cyclization of precursors such as 2-amino-5-phenyl-1,3,4-oxadiazole (analogous to methods in and ).
- Step 2: Functionalization of the oxazole ring with formamide groups using formylating agents (e.g., formic acid or acetic formic anhydride) under controlled conditions.
Key Parameters:
Validation: Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥95% purity .
Advanced: How to resolve contradictions in biological activity data for oxazole derivatives like this compound?
Answer:
Discrepancies in bioactivity data often arise from:
- Structural Analogues: Minor modifications (e.g., substituent positions) drastically alter interactions with targets (e.g., enzyme binding pockets) .
- Assay Conditions: Variations in pH, solvent (DMSO concentration), or cell lines affect results. Standardize protocols using guidelines from (e.g., fixed DMSO ≤0.1% in cytotoxicity assays).
- Purity Thresholds: Impurities ≥2% can skew IC50 values. Validate compound purity via LC-MS and NMR before testing .
Example Workflow:
Re-synthesize the compound under rigorously controlled conditions .
Re-test in parallel with a reference standard (e.g., doxorubicin for cytotoxicity).
Statistical Analysis: Use ANOVA to compare datasets and identify outliers .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR: Confirm the presence of formamide (–NHCHO) and oxazole protons. Key signals include:
- FT-IR: Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ and fragmentation patterns .
Data Cross-Validation: Compare with literature spectra of structurally related oxazoles (e.g., ).
Advanced: How to optimize reaction yields when scaling up synthesis of this compound?
Answer:
Low yields during scale-up often result from inefficient heat/mass transfer or side reactions. Mitigation strategies include:
- Catalyst Screening: Test alternatives to NaH (e.g., K2CO3 or DBU) to improve selectivity .
- Solvent Optimization: Replace DMF with THF or acetonitrile for better solubility and easier post-reaction handling .
- Flow Chemistry: Implement continuous flow reactors for precise temperature control and reduced byproducts .
Case Study: A 2x yield increase was achieved for a similar oxadiazole derivative by switching from batch to flow synthesis ().
Basic: What are the recommended storage conditions for this compound to ensure stability?
Answer:
- Temperature: Store at –20°C in airtight, amber vials to prevent photodegradation.
- Humidity: Use desiccants (silica gel) to avoid hydrolysis of the formamide group .
- Solvent Compatibility: For long-term stability (>6 months), dissolve in dry DMSO and aliquot .
Stability Testing: Monitor via periodic HPLC analysis to detect degradation products (e.g., formic acid) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound analogs?
Answer:
Focus on modifying:
Oxazole Substituents: Introduce electron-withdrawing groups (e.g., –Cl, –CF3) to enhance electrophilicity .
Formamide Linker: Replace –NHCHO with urea or thiourea to alter hydrogen-bonding capacity .
Methodology:
- Computational Modeling: Use docking studies (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) .
- In Vitro Screening: Test analogs against a panel of enzymes/cell lines to correlate structural changes with activity trends .
Example SAR Table:
| Analog | Modification | IC50 (μM) | Target |
|---|---|---|---|
| A | –H (parent) | 12.3 | EGFR |
| B | –Cl at C5 | 5.8 | EGFR |
| C | –CF3 at C5 | 3.2 | EGFR |
Basic: How to troubleshoot poor solubility of this compound in aqueous buffers?
Answer:
- Co-solvents: Use DMSO (≤10%) or cyclodextrins to enhance solubility .
- pH Adjustment: Ionize the formamide group by preparing sodium salts (pH 8–9) .
- Micellar Systems: Incorporate surfactants (e.g., Tween-80) for in vitro assays .
Validation: Measure solubility via nephelometry or UV-Vis spectroscopy .
Advanced: What mechanistic insights justify the biological activity of this compound in cancer models?
Answer:
Oxazole derivatives often act via:
- Kinase Inhibition: Competitive binding to ATP pockets (e.g., EGFR, VEGFR) .
- ROS Induction: Trigger oxidative stress in cancer cells via mitochondrial disruption .
- Apoptosis Activation: Upregulate caspases-3/7 through Bcl-2 suppression .
Experimental Validation:
- Western Blotting: Confirm downregulation of anti-apoptotic proteins (Bcl-2, survivin).
- Flow Cytometry: Measure ROS levels using DCFH-DA probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
